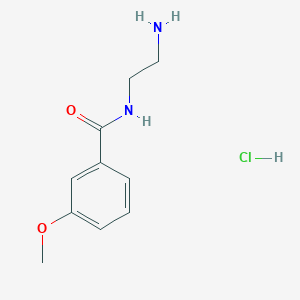

N-(2-aminoethyl)-3-methoxybenzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-aminoethyl)-3-methoxybenzamide hydrochloride is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of an aminoethyl group attached to the benzamide structure, with a methoxy group at the 3-position of the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride typically involves the reaction of 3-methoxybenzoic acid with ethylenediamine. The process begins with the activation of 3-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate. This intermediate then reacts with ethylenediamine to yield N-(2-aminoethyl)-3-methoxybenzamide. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters is common to maintain consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-aminoethyl)-3-methoxybenzamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form primary amines.

Substitution: The methoxy group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted benzamides.

Aplicaciones Científicas De Investigación

N-(2-aminoethyl)-3-methoxybenzamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparación Con Compuestos Similares

Similar Compounds

Tris(2-aminoethyl)amine: A compound with three aminoethyl groups attached to a central nitrogen atom.

2-Aminoethylmethacrylamide hydrochloride: A monomer used in polymerization reactions.

Uniqueness

N-(2-aminoethyl)-3-methoxybenzamide hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. The presence of both an aminoethyl group and a methoxy group allows for versatile chemical reactivity and potential biological activity .

Actividad Biológica

N-(2-aminoethyl)-3-methoxybenzamide hydrochloride is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant studies.

- Chemical Formula: C10H14N2O2- HCl

- Molecular Weight: 230.69 g/mol

The compound features an aminoethyl group and a methoxy group attached to a benzamide structure, which contributes to its unique chemical reactivity and biological properties.

This compound interacts with various molecular targets, primarily through hydrogen bonding and electrostatic interactions facilitated by its aminoethyl group. The methoxy group enhances lipophilicity, aiding in cell membrane permeability and bioavailability.

Antimicrobial Properties

Research has indicated that derivatives of benzamides, including N-(2-aminoethyl)-3-methoxybenzamide, exhibit antimicrobial activity. For instance, studies have shown that related compounds can significantly reduce bacterial loads in infected models, suggesting a potential application in treating bacterial infections .

Case Study:

In a rabbit model of shigellosis, treatment with a benzamide derivative resulted in a substantial decrease in bacterial load (approximately 5 log units) over four days. Lower doses were associated with clinical recovery without severe toxicity, highlighting the therapeutic potential of this class of compounds .

Inhibition of Cell Division

The compound has been studied for its ability to inhibit cell division in bacteria such as Bacillus subtilis. It acts as an inhibitor of ADP-ribosyltransferase, affecting the cell division system by targeting the FtsZ protein, which is crucial for bacterial cell division. Genetic analyses have identified that mutations conferring resistance to this compound disrupt the normal function of FtsZ, indicating its role as a specific target .

Comparative Analysis with Similar Compounds

| Compound Name | Activity Description | EC50 (µM) |

|---|---|---|

| N-(2-aminoethyl)-N-phenyl benzamides | Potent against Trypanosoma brucei | 0.001 |

| 3-Methoxybenzamide | Inhibits cell division in Bacillus subtilis | Not specified |

| N-(4-chloro-phenyl) benzamide | Exhibits moderate activity against various pathogens | Not specified |

The comparative analysis reveals that while this compound shares structural similarities with other benzamides, its unique substitution pattern allows for distinct biological activities.

Antiparasitic Activity

Recent studies have identified analogues of N-(2-aminoethyl)-3-methoxybenzamide as promising candidates in the treatment of Human African Trypanosomiasis (HAT). A specific analogue demonstrated effective oral bioavailability and significant antiparasitic activity in murine models, curing infected mice after treatment .

Dopamine Receptor Agonism

Research has also explored the compound's potential as a D3 dopamine receptor agonist. In high-throughput screening assays, it exhibited selective agonistic activity at the D3 receptor while showing minimal antagonistic effects at D2 receptors, suggesting potential applications in neuropharmacology .

Propiedades

IUPAC Name |

N-(2-aminoethyl)-3-methoxybenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-14-9-4-2-3-8(7-9)10(13)12-6-5-11;/h2-4,7H,5-6,11H2,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFVVUXEKAYPAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.